molecular formula C13H15Cl2NO6 B6231441 ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid CAS No. 502842-04-8

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid

Cat. No.: B6231441
CAS No.: 502842-04-8
M. Wt: 352.16 g/mol
InChI Key: PUUYNZVHGPWBTO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid is a chemical compound with the molecular formula C13H15Cl2NO6. It is a derivative of propanoic acid and contains both amino and ester functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the reaction of ethyl 3-(2,3-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate may involve the use of large-scale reactors and automated systems to control the reaction conditions. The raw materials are fed into the reactor, and the reaction is monitored using sensors and control systems. The product is then isolated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-nitro-3-(2,3-dichlorophenyl)propanoate.

    Reduction: Formation of ethyl 3-amino-3-(2,3-dichlorophenyl)propanol.

    Substitution: Formation of ethyl 3-amino-3-(2,3-dihydroxyphenyl)propanoate or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, affecting their activity. The ester group can undergo hydrolysis to release the active compound, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(2,5-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(2,6-dichlorophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positioning can affect the compound’s binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for research and development.

Properties

CAS No.

502842-04-8

Molecular Formula

C13H15Cl2NO6

Molecular Weight

352.16 g/mol

IUPAC Name

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate;oxalic acid

InChI

InChI=1S/C11H13Cl2NO2.C2H2O4/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13;3-1(4)2(5)6/h3-5,9H,2,6,14H2,1H3;(H,3,4)(H,5,6)

InChI Key

PUUYNZVHGPWBTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N.C(=O)(C(=O)O)O

Purity

95

Origin of Product

United States

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